1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O/c1-13-3-2-4-15(21-13)22-18(27)14-7-9-25(10-8-14)16-5-6-17(24-23-16)26-12-19-11-20-26/h2-6,11-12,14H,7-10H2,1H3,(H,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWLYOUSHFMOSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 446.53 g/mol. The compound's structure features a piperidine ring substituted with various heterocycles, which is often associated with enhanced biological activity.
Antimicrobial Activity
Research has shown that compounds containing triazole and pyridazine moieties exhibit significant antimicrobial properties. For example, derivatives similar to the target compound have been evaluated for their effectiveness against Mycobacterium tuberculosis, with some exhibiting IC50 values as low as 1.35 μM . The presence of the triazole ring is particularly noteworthy as it often contributes to the inhibition of fungal and bacterial growth.
Anticancer Potential
The compound's structural components suggest potential anticancer activity. A study evaluating derivatives of similar structure indicated that modifications could lead to enhanced inhibitory effects on cancer cell lines, particularly through mechanisms involving apoptosis induction and cell cycle arrest . The presence of the piperidine and pyridazine rings may enhance interactions with biological targets involved in cancer progression.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and other protein kinases .
- Molecular Docking Studies : Computational studies indicate strong binding affinities to target proteins, suggesting that the compound may effectively disrupt critical signaling pathways in cancer cells .
Case Studies
Several studies have highlighted the biological potential of compounds related to the target structure:
- Study on Antitubercular Agents : A series of pyridazinyl derivatives were synthesized and tested for their antitubercular activity, revealing promising results that support further investigation into similar compounds .
- Anticancer Activity Evaluation : Research has demonstrated that modifications in the piperidine moiety can significantly alter the cytotoxicity profiles against various cancer cell lines, suggesting a tailored approach for drug design based on structural variations .
Table 1: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Properties
-
Mechanism of Action :
The triazole component may interfere with the biosynthesis of ergosterol in fungal cells, leading to cell death. This mechanism is crucial for the development of antifungal agents. -
Research Findings :
Studies have shown that derivatives similar to this compound exhibit significant antibacterial activity against various strains, suggesting its potential as a lead compound in the development of new antimicrobial therapies .
Anticancer Activity
-
Cytotoxicity Studies :
Related compounds have demonstrated potent cytotoxic effects against several cancer cell lines. For instance, a study reported an IC value of 0.99 μM against the BT-474 breast cancer cell line, indicating strong potential for further development as an anticancer agent. -
Mechanisms of Action :
- Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells, often mediated through pathways involving caspases and mitochondrial dysfunction.
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule formation essential for mitosis .
| Biological Activity | IC Value (μM) | Cell Line/Organism | Mechanism |
|---|---|---|---|
| Cytotoxicity | 0.99 | BT-474 | Apoptosis induction |
| Antibacterial Activity | Varies | Various bacteria | Ergosterol inhibition |
Structural Features
| Feature | Description |
|---|---|
| Triazole Ring | Contributes to antifungal activity |
| Pyridazine Moiety | Associated with anti-inflammatory effects |
| Piperidine Group | Enhances pharmacological properties |
Study 1: Cytotoxicity in Cancer Cells
A detailed investigation into the cytotoxic effects of related compounds revealed significant apoptosis induction in BT-474 cells. Flow cytometry analysis indicated increased sub-G1 populations, confirming cell death mechanisms.
Study 2: Antimicrobial Efficacy
Research focused on evaluating the antimicrobial properties of pyridazine derivatives against a range of bacterial strains. The findings highlighted specific substitutions on the pyridazine ring that enhanced antibacterial activity, providing valuable insights into structure-activity relationships .
Comparison with Similar Compounds
Structural Features
The table below compares key structural elements of the target compound with analogs from the evidence:
Key Observations :
- Core Heterocycle : The target’s pyridazine core differs from imidazo[1,2-a]pyridine () or pyrazolo[3,4-b]pyridine (), which may influence electronic properties and binding interactions.
- Triazole Type : The 1,2,4-triazole in the target contrasts with 1,2,3-triazoles in compounds. 1,2,4-triazoles often exhibit stronger hydrogen-bonding capacity due to nitrogen positioning .
- Linker Group: The piperidine-4-carboxamide linker in the target provides a rigid, hydrogen-bonding interface compared to the more flexible piperazine-methanone linkers in .
Physicochemical Properties
- Molecular Weight : While exact data for the target is unavailable, analogs in and range from 374.4 g/mol () to >500 g/mol (), suggesting the target may fall within this range.
- Melting Points : Solid analogs in (e.g., 8p: 104–105°C) suggest crystallinity, whereas the target’s physical state remains uncharacterized .
Hypothesized Bioactivity
- Antiparasitic Potential: highlights antileishmanial/antitrypanosomal activity in imidazo-pyridine-triazole hybrids. The target’s triazole and pyridazine motifs may confer similar activity, though the core heterocycle’s impact requires validation .
- Kinase Inhibition : Piperidine-carboxamide linkers are common in kinase inhibitors (e.g., JAK/STAT pathways), suggesting the target could interact with analogous targets .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide, and how can reaction conditions be optimized?
- Answer : The synthesis involves multi-step reactions, including heterocyclic ring formation (pyridazine, triazole) and coupling of the piperidine-carboxamide moiety. Key challenges include:
- Selectivity : Competing side reactions during triazole introduction require precise stoichiometry and catalysts (e.g., Cu(I) for "click chemistry") .
- Protection strategies : Sensitive functional groups (e.g., carboxamide) may require temporary protection (e.g., Boc groups) to prevent undesired side reactions .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require low-temperature conditions (0–5°C) to control exothermic reactions .
- Methodological recommendation : Use thin-layer chromatography (TLC) to monitor intermediate steps and optimize yields via gradient recrystallization .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer : Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of triazole and pyridazine rings. Coupling constants in aromatic regions resolve substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected ~425.45 g/mol) and detects trace impurities .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection assesses purity (>95% recommended for biological assays) .
Q. What strategies address poor aqueous solubility for in vitro assays?
- Answer : The compound’s hydrophobicity (logP ~3.2) necessitates:
- Co-solvent systems : Use DMSO stocks (<1% v/v) with aqueous buffers (PBS, pH 7.4) to maintain colloidal stability .
- Cyclodextrin complexation : Hydroxypropyl-β-cyclodextrin (HPBCD) enhances solubility up to 10 mM without cytotoxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of anticancer activity?
- Answer : Focus on modular modifications:
- Triazole substitution : Replace 1H-1,2,4-triazole with 1H-imidazole to evaluate impact on kinase inhibition (e.g., EGFR, VEGFR2) .
- Piperidine ring functionalization : Introduce electron-withdrawing groups (e.g., -CF) at C4 to enhance target binding affinity .
- Biological validation : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC comparisons .
Q. What mechanistic insights explain contradictory cytotoxicity data across cell lines?
- Answer : Discrepancies may arise from:
- Metabolic activation : Cytochrome P450 enzymes (e.g., CYP3A4) in hepatic cell lines (HepG2) may convert the compound into active metabolites, unlike in non-metabolic lines (HeLa) .
- Off-target effects : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended targets (e.g., Aurora kinases) .
- Methodological recommendation : Pair RNA-seq profiling of treated cells with CRISPR-Cas9 knockouts to isolate critical pathways .
Q. How can in silico modeling predict binding modes to prioritize synthetic targets?
- Answer :
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 4R3Q for EGFR) to prioritize substituents with favorable ΔG binding (<-9 kcal/mol) .
- MD simulations : AMBER or GROMACS simulate ligand-protein stability (RMSD <2 Å over 100 ns) to validate docking hits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
